![molecular formula C21H19ClN4O3S B2919429 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-85-7](/img/structure/B2919429.png)
2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 2-CHLORO-N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)BENZAMIDE, has a linear formula of C17H18ClNO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a molecular weight of 319.791 . More detailed structural information, such as NMR data, is not available in the search results.Physical And Chemical Properties Analysis
The compound has a linear formula of C17H18ClNO3 and a molecular weight of 319.791 . More detailed physical and chemical property data is not available in the search results.Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown promise in anticancer research due to its structural similarity to other molecules with known antitumor properties . The presence of the triazole and thiazole rings suggests potential for cytotoxic activity against cancer cell lines, such as breast cancer cells . Further studies could explore its efficacy and mechanism of action in oncology.
Molecular Docking Studies
The unique structure of this benzamide derivative makes it a candidate for molecular docking studies. Researchers can use it to model interactions with various biological targets, which is crucial in the design of new therapeutic agents .
Biological Activity Profiling
Compounds like this one can be used to profile biological activity across different systems. Its complex structure allows for interactions with multiple targets, providing insights into polypharmacology and the compound’s potential as a multitargeted therapeutic agent .
Chemical Library Enrichment
As a unique chemical entity, this compound can enrich chemical libraries used for high-throughput screening. Its inclusion could help identify new lead compounds with desirable biological activities .
Pharmacokinetic Studies
The compound’s distinct chemical moieties, such as the dimethoxyphenyl group, could influence its pharmacokinetic properties. Research into its absorption, distribution, metabolism, and excretion (ADME) would be valuable for drug development .
Synthetic Methodology Development
Developing synthetic routes for complex molecules like this benzamide derivative can advance the field of synthetic chemistry. It provides a platform for chemists to refine or invent new synthetic methodologies .
Structure-Activity Relationship (SAR) Analysis
This compound can serve as a starting point for SAR analysis. Modifications to its structure could lead to the discovery of new functional groups that enhance or modulate its biological activity .
Neuropharmacological Studies
Given the presence of methoxy groups, which are often found in compounds with central nervous system (CNS) activity, this compound could be explored for potential neuropharmacological effects .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-17-8-7-13(11-18(17)29-2)19-24-21-26(25-19)14(12-30-21)9-10-23-20(27)15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXINCIQLVARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


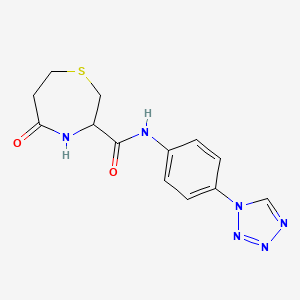
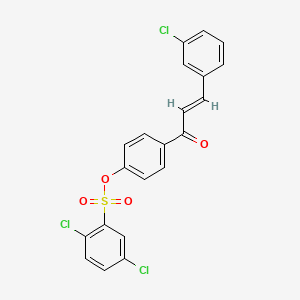

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)
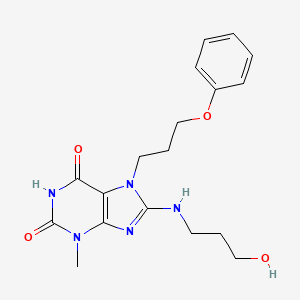

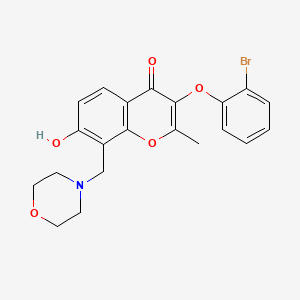
![4-[5-[2-(Naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide](/img/structure/B2919361.png)

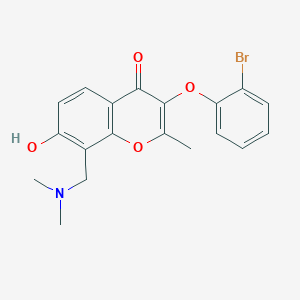
![2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2919366.png)
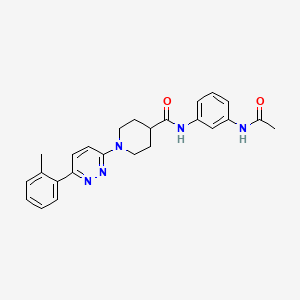
![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)